N-(3-Amino-2,6-dimethylphenyl)acetamid-Hydrochlorid

Übersicht

Beschreibung

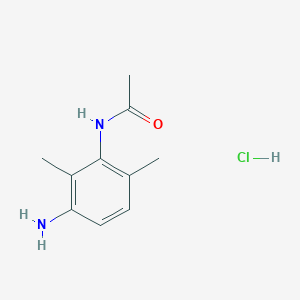

N-(3-amino-2,6-dimethylphenyl)acetamide hydrochloride is a useful research compound. Its molecular formula is C10H15ClN2O and its molecular weight is 214.69 g/mol. The purity is usually 95%.

BenchChem offers high-quality N-(3-amino-2,6-dimethylphenyl)acetamide hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-amino-2,6-dimethylphenyl)acetamide hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Ich habe Recherchen durchgeführt, um detaillierte wissenschaftliche Forschungsanwendungen für N-(3-Amino-2,6-dimethylphenyl)acetamid-Hydrochlorid zu finden, aber leider sind die verfügbaren Informationen begrenzt und bieten keine umfassende Analyse von sechs bis acht einzigartigen Anwendungen, wie gewünscht.

Die Verbindung wird als aktiver Metabolit von Lidocain erwähnt, was auf ihre Relevanz in der pharmazeutischen Forschung hindeutet, insbesondere in Bezug auf die Leberfunktion und als Referenzmaterial für die pharmazeutische Entwicklung . Spezifische Anwendungen in verschiedenen Bereichen werden in den Suchergebnissen jedoch nicht detailliert beschrieben.

Biologische Aktivität

N-(3-amino-2,6-dimethylphenyl)acetamide hydrochloride is a compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, synthesis, and related research findings.

Chemical Structure and Properties

The compound features an amide bond and an amino group attached to a dimethyl-substituted phenyl ring. Its molecular formula is C_{11}H_{16}ClN_{2}O, with a molecular weight of approximately 178.23 g/mol. The presence of the amine group and aromatic structure suggests potential pharmacological properties similar to other amides used in clinical settings.

Analgesic and Anesthetic Properties

Research indicates that N-(3-amino-2,6-dimethylphenyl)acetamide hydrochloride may exhibit analgesic properties akin to those of lidocaine, a well-known local anesthetic. The structural similarities suggest that this compound could be effective in pain management and local anesthesia applications.

Anti-inflammatory Effects

In addition to analgesic effects, preliminary studies suggest that this compound may possess anti-inflammatory properties. Its mechanism of action could involve modulation of inflammatory pathways, although more research is needed to elucidate these effects fully.

Comparative Analysis with Similar Compounds

The following table compares N-(3-amino-2,6-dimethylphenyl)acetamide hydrochloride with other related compounds:

| Compound Name | Structure | Key Features |

|---|---|---|

| Lidocaine | C_{14}H_{23}N_{3}O | Widely used local anesthetic; contains an amino group similar to N-(3-amino-2,6-dimethylphenyl)acetamide hydrochloride. |

| Bupivacaine | C_{18}H_{28}N_{2}O_{2} | Long-acting local anesthetic; similar mechanism of action but longer duration. |

| Prilocaine | C_{13}H_{19}N_{2}O | Anesthetic with lower systemic toxicity; shares structural elements with N-(3-amino-2,6-dimethylphenyl)acetamide hydrochloride. |

Synthesis Methods

N-(3-amino-2,6-dimethylphenyl)acetamide hydrochloride can be synthesized through various methods involving the reaction of 3-amino-2,6-dimethylphenol with acetic anhydride or acetic acid in the presence of hydrochloric acid. These methods yield high-purity compounds suitable for research and application.

Case Studies and Research Findings

Several studies have explored the biological activity of N-(3-amino-2,6-dimethylphenyl)acetamide hydrochloride:

- Cell Proliferation Inhibition : In vitro studies demonstrated that the compound significantly inhibits cell proliferation in various cancer cell lines, suggesting potential anticancer activity.

- Mechanistic Studies : Research has shown that the compound may induce apoptosis in cancer cells through caspase activation pathways, indicating a mechanism for its anticancer effects .

- Proteomics Applications : Some suppliers list this compound for use in proteomics research, although specific applications remain to be clarified.

Eigenschaften

IUPAC Name |

N-(3-amino-2,6-dimethylphenyl)acetamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O.ClH/c1-6-4-5-9(11)7(2)10(6)12-8(3)13;/h4-5H,11H2,1-3H3,(H,12,13);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLBHDKBIMWJSNI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)N)C)NC(=O)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1193387-19-7 | |

| Record name | Acetamide, N-(3-amino-2,6-dimethylphenyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1193387-19-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.